molecular formula C11H22N2 B7936825 N-(cyclobutylmethyl)-N-propylazetidin-3-amine

N-(cyclobutylmethyl)-N-propylazetidin-3-amine

Cat. No.: B7936825
M. Wt: 182.31 g/mol
InChI Key: XRHAAJRXKLUQRS-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N-propylazetidin-3-amine: is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-propylazetidin-3-amine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a β-amino alcohol with a suitable leaving group under basic conditions.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the azetidine intermediate with cyclobutylmethyl halides in the presence of a base.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions. This can be achieved by reacting the azetidine intermediate with propyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(cyclobutylmethyl)-N-propylazetidin-3-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the substituents attached to it.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethyl or propyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-propylazetidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-N-propylazetidin-3-amine: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    N-(cyclobutylmethyl)-N-ethylazetidin-3-amine: Similar structure but with an ethyl group instead of a propyl group.

    N-(cyclobutylmethyl)-N-methylazetidin-3-amine: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

N-(cyclobutylmethyl)-N-propylazetidin-3-amine is unique due to the presence of both the cyclobutylmethyl and propyl groups

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-propylazetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-6-13(11-7-12-8-11)9-10-4-3-5-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHAAJRXKLUQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CCC1)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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